2,2',6,6'-Tetramethoxy-1,1'-biphenyl
Overview
Description
2,2’,6,6’-Tetramethoxy-1,1’-biphenyl is an organic compound characterized by the presence of two biphenyl rings substituted with methoxy groups at the 2, 2’, 6, and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetramethoxy-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the methylation of 2,2’,6,6’-tetrahydroxy-1,1’-biphenyl using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an aprotic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2,2’,6,6’-Tetramethoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetramethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2,2’,6,6’-Tetramethoxy-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’,6,6’-Tetramethoxy-1,1’-biphenyl varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway . The compound’s methoxy groups play a crucial role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
2,2’,6,6’-Tetramethoxy-1,1’-biphenyl can be compared with other methoxy-substituted biphenyl compounds, such as:
- 2,2’,4,4’-Tetramethoxy-1,1’-biphenyl
- 2,2’,5,5’-Tetramethoxy-1,1’-biphenyl
- 2,2’,3,3’-Tetramethoxy-1,1’-biphenyl
These compounds share similar structural features but differ in the position of the methoxy groups, which can influence their chemical reactivity and applications
Properties
IUPAC Name |
2-(2,6-dimethoxyphenyl)-1,3-dimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-11-7-5-8-12(18-2)15(11)16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVVOFXIIOBUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=C(C=CC=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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